

Comparative Cross-Resistance Profile of Tenofovir-C3-O-C15-CF3 Ammonium

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Compound of Interest

Tenofovir-C3-O-C15-CF3
ammonium

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B15580153

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Note to the Reader: As of December 2025, "**Tenofovir-C3-O-C15-CF3 ammonium**" does not appear in publicly available scientific literature. Therefore, this guide has been constructed as a template to aid researchers in structuring their findings. The comparative data and resistance profiles provided are based on the well-documented characteristics of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), the established prodrugs of Tenofovir. This framework allows for the direct insertion of experimental data for "**Tenofovir-C3-O-C15-CF3 ammonium**" as it becomes available.

Introduction to Tenofovir and Resistance

Tenofovir is a cornerstone of antiretroviral therapy (ART) for HIV-1 infection.[1][2] It is a nucleotide reverse transcriptase inhibitor (NtRTI) that, in its active diphosphate form, competes with the natural deoxyadenosine 5'-triphosphate substrate for incorporation into newly forming viral DNA.[2][3] This action leads to chain termination, thereby halting viral replication.[2][3][4] The development of drug resistance, through mutations in the viral reverse transcriptase enzyme, poses a significant challenge to the long-term efficacy of ART.[1][5][6] Understanding the cross-resistance profile of new Tenofovir derivatives is critical for their clinical development and strategic deployment.

Comparative In Vitro Resistance Profile

The following table summarizes the fold change (FC) in susceptibility of HIV-1 variants with key resistance-associated mutations (RAMs) to Tenofovir and its established prodrugs.



Researchers should aim to populate the column for "**Tenofovir-C3-O-C15-CF3 ammonium**" with data from their own in vitro susceptibility assays.

HIV-1 RT Mutation	Tenofovir Disoproxil Fumarate (TDF) FC ¹	Tenofovir Alafenamide (TAF) FC¹	Tenofovir-C3-O- C15-CF3 ammonium FC
Wild-Type	1.0	1.0	[Insert Data]
K65R	2–4	6.5	[Insert Data]
K70E	1.5–2	~1.5	[Insert Data]
M184V	0.5–0.7 (Hypersusceptible)	0.5–0.7 (Hypersusceptible)	[Insert Data]
L74V	1.5–2	~1.5	[Insert Data]
TAMs (e.g., M41L, L210W, T215Y) ²	1.5–3	1.5–3	[Insert Data]
K65R + M184V	1.5–2	~2	[Insert Data]

¹ Fold Change (FC) is a measure of the shift in the 50% effective concentration (EC₅₀) compared to a wild-type reference strain. Values are approximate and compiled from various in vitro studies. ² Thymidine Analogue Mutations (TAMs) can collectively reduce susceptibility to Tenofovir.[7]

The K65R mutation is the primary resistance pathway selected by Tenofovir, reducing viral susceptibility.[2][7][8] Conversely, the M184V mutation, commonly selected by lamivudine or emtricitabine, can partially restore susceptibility to Tenofovir, an effect known as hypersusceptibility.[9] The cross-resistance profiles of TDF and TAF are highly correlated, suggesting that mutations affecting one will likely affect the other similarly.[8]

Experimental Protocols

Accurate determination of the cross-resistance profile requires standardized and rigorous experimental methodologies. The two primary methods are genotypic and phenotypic assays. [5][9][10]



Phenotypic Resistance Assay (Recombinant Virus Assay)

This assay directly measures the ability of the virus to replicate in the presence of varying drug concentrations.

Methodology:

- RNA Extraction: Viral RNA is extracted from patient plasma samples or from site-directed mutant clones. A plasma viral load of at least 500-1,000 copies/mL is generally required.[10]
- RT-PCR and Amplification: The protease and reverse transcriptase (RT) regions of the viral pol gene are amplified using reverse transcription PCR (RT-PCR).[11]
- Recombinant Virus Generation: The amplified patient-derived gene fragment is inserted into a standardized HIV-1 vector that lacks its own protease and RT genes. This vector is then transfected into a permissive cell line (e.g., HEK293T) to produce recombinant virions.[9]
- Susceptibility Testing: The recombinant virus stock is used to infect target cells (e.g., MT-2 or TZM-bl cells) in the presence of serial dilutions of the test compound (Tenofovir-C3-O-C15-CF3 ammonium) and reference drugs (TDF, TAF).
- Data Analysis: After a set incubation period (e.g., 3-5 days), viral replication is quantified using a reporter gene assay (e.g., luciferase or β-galactosidase) or by measuring p24 antigen levels. The drug concentration that inhibits viral replication by 50% (EC₅₀) is calculated. The fold change in susceptibility is determined by dividing the EC₅₀ for the mutant virus by the EC₅₀ for the wild-type reference virus.[9][12]

Genotypic Resistance Assay

This assay detects specific mutations in the viral genes known to be associated with drug resistance.

Methodology:

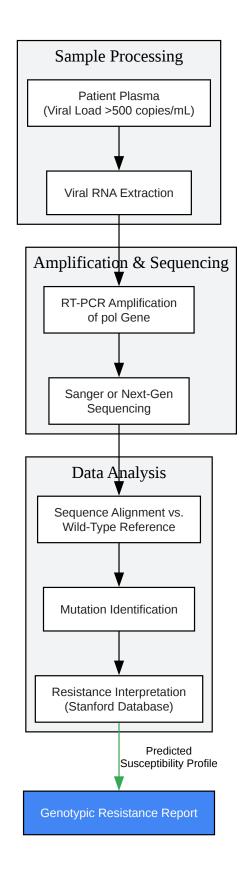
 RNA Extraction and RT-PCR: As with the phenotypic assay, viral RNA is extracted from plasma and the relevant gene regions are amplified via RT-PCR.[11]



- DNA Sequencing: The amplified DNA product is purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) methods.[11][13]
- Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations.
- Interpretation: The identified mutations are interpreted using established databases (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.[10] This prediction is based on extensive correlative data from genotype-phenotype pairs.[9]

Visualizations

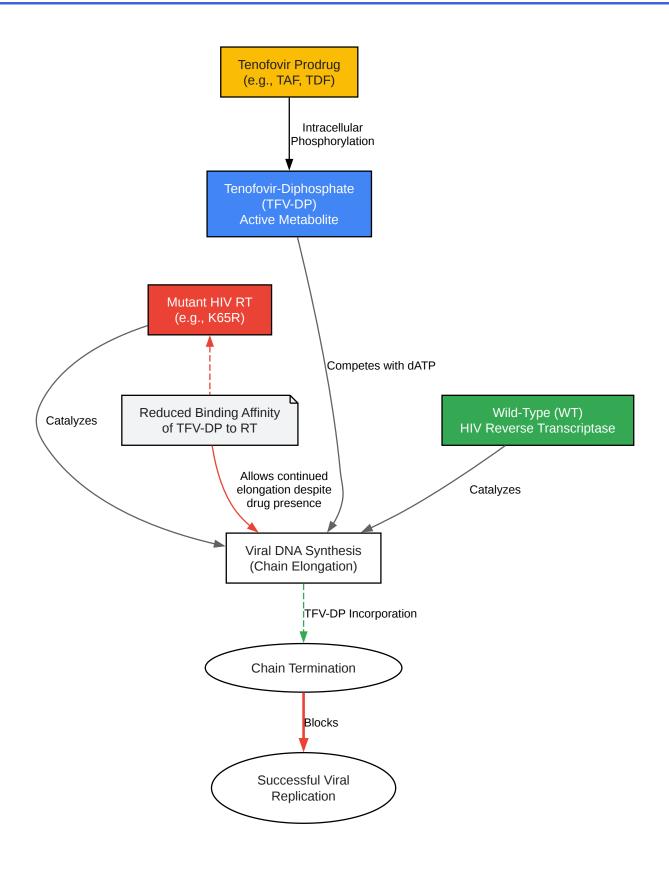




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Caption: Workflow for Genotypic Resistance Analysis.





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Caption: Tenofovir Mechanism of Action and Resistance.



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